1H-Imidazo[4,5-B]pyridin-6-amine
Overview
Description
1H-Imidazo[4,5-b]pyridin-6-amine is a chemical compound with the molecular weight of 134.14 . It plays a crucial role in numerous disease conditions .
Synthesis Analysis
A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) .Scientific Research Applications
Green Synthesis
A study by Sadek et al. (2018) developed a highly efficient multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives. This environmentally friendly process uses controlled microwave heating, highlighting an operationally simple method with high yields (Sadek et al., 2018).
Optical Properties
Kielesiński et al. (2015) synthesized 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles and characterized their optical properties. These compounds strongly absorb UV radiation and exhibit fluorescence, indicating potential applications in materials science (Kielesiński et al., 2015).
Synthesis Techniques
Rosenberg et al. (2013) described a method for the C2 amination of imidazo[4,5-b]pyridines, providing easy access to derivatives of protected imidazo[4,5-b]pyridines. This technique is operationally simple and regioselective (Rosenberg et al., 2013).
Novel Synthesis Approaches
Tolkunov et al. (2021) synthesized new derivatives of imidazo[1,5-a]pyrimidine, leading to the discovery of a conversion process into 3H-imidazo[4,5-b]pyridine. This transformation represents a new version of the Dimroth rearrangement (Tolkunov et al., 2021).
Drug Synthesis
Leahy et al. (2012) developed two efficient syntheses of a substructure found in CGRP receptor antagonists, highlighting the importance of 1H-imidazo[4,5-b]pyridin-6-amine in medicinal chemistry (Leahy et al., 2012).
Advanced Organic Synthesis
Pericherla et al. (2013) described a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations for synthesizing imidazo[1,2-a]pyridines, demonstrating a versatile application in organic synthesis (Pericherla et al., 2013).
Antituberculotic Activity
Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity, indicating potential biomedical applications (Bukowski & Janowiec, 1996).
Safety and Hazards
The safety information available indicates that 1H-Imidazo[4,5-B]pyridin-6-amine is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Imidazopyridines, including 1H-Imidazo[4,5-B]pyridin-6-amine, have shown potential in several research areas, from materials science to the pharmaceutical field . They have been found to have significant medicinal potential, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Future research may continue to explore these and other potential applications.
Mechanism of Action
Target of Action
The primary target of 1H-Imidazo[4,5-B]pyridin-6-amine is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target, NF-kappaB, by decreasing its DNA-binding activity . It inhibits NF-kappaB-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter . It is also recruited to the NF-kappaB response element of the CCL2 and IL8 promoters and can displace CREBBP .
Biochemical Pathways
The compound influences the NF-kappaB signaling pathway . This pathway is crucial for the proper functioning of immune cells, and its dysregulation can lead to inflammatory and autoimmune diseases . By inhibiting NF-kappaB, this compound can potentially modulate these diseases .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of the NF-kappaB signaling pathway . By inhibiting NF-kappaB, the compound can decrease the expression of genes involved in inflammation and immune response .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFKCHQBIAIHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631008 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329946-99-8 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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